Benzyl oxetan-3-ylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl oxetan-3-ylcarbamate can be synthesized through a series of organic reactions. One common method involves the reaction of oxetan-3-ylamine with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as column chromatography.
Oxetan-3-ylamine: is reacted with in the presence of a base such as .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl oxetan-3-ylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction typically produces amines.
- Substitution reactions result in various substituted carbamates.
Scientific Research Applications
Benzyl oxetan-3-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl oxetan-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the oxetane ring.
Oxetan-3-ylcarbamate: Similar but without the benzyl group.
Benzyl N-(oxetan-3-yl)carbamate: Another name for benzyl oxetan-3-ylcarbamate.
Uniqueness
This compound is unique due to the presence of both the benzyl group and the oxetane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl N-(oxetan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(12-10-7-14-8-10)15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBXCKKVJEOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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